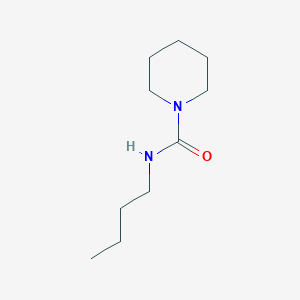

n-Butylpiperidine-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-butylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-2-3-7-11-10(13)12-8-5-4-6-9-12/h2-9H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBMXDHCNDGUNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)N1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20292647 | |

| Record name | n-butylpiperidine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461-79-6 | |

| Record name | NSC84335 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-butylpiperidine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Structure and Conformational Analysis of N Butylpiperidine 1 Carboxamide

Detailed Molecular Geometry and Stereochemical Aspects

The core of n-Butylpiperidine-1-carboxamide is the six-membered piperidine (B6355638) ring. Similar to cyclohexane, piperidine predominantly adopts a chair conformation to minimize angular and torsional strain. wikipedia.org However, the presence of the nitrogen atom introduces unique stereochemical features. Unlike cyclohexane, the two chair conformations of piperidine are distinguishable: one with the N-H bond (or in this case, the N-C bond of the carboxamide group) in an axial position and the other in an equatorial position. wikipedia.org

The carboxamide group, -C(=O)N-, is planar due to the delocalization of the nitrogen lone pair electrons into the carbonyl group, resulting in a partial double bond character for the C-N bond. This planarity, coupled with the attachment to the piperidine ring, introduces the possibility of stereoisomerism.

| Structural Feature | Description |

|---|---|

| Piperidine Ring | Six-membered heterocyclic amine, prefers a chair conformation. wikipedia.org |

| Carboxamide Group | Planar due to resonance, with restricted rotation around the C-N bond. |

| n-Butyl Group | Flexible alkyl chain attached to the amide nitrogen. |

Conformational Preferences and Dynamic Behavior of the Piperidine Ring System

The piperidine ring is not static; it undergoes rapid conformational changes, primarily through ring inversion. For the unsubstituted piperidine, the equatorial conformation of the N-H bond is generally more stable than the axial one in the gas phase. wikipedia.org However, in N-acylpiperidines, the conformational landscape is more complex.

The introduction of the carboxamide group at the nitrogen atom significantly influences the conformational equilibrium of the piperidine ring. The conjugation of the nitrogen's lone pair with the carbonyl group's π-orbital increases the nitrogen's sp2 hybridization and planarity. nih.gov This leads to a phenomenon known as pseudoallylic strain, which can force adjacent substituents into an axial orientation. nih.gov

Furthermore, the piperidine ring can, under certain circumstances, adopt non-chair conformations such as boat or twist-boat forms. While generally higher in energy, these conformations can be populated, especially in substituted or sterically hindered piperidine derivatives. ias.ac.in For instance, N-nitroso-r(2),c(6)-diphenylpiperidin-4-ones have been shown to exist in an equilibrium mixture of boat forms. ias.ac.in

| Conformation | Relative Stability | Key Factors |

|---|---|---|

| Chair (Equatorial N-substituent) | Generally preferred for unsubstituted piperidine. wikipedia.org | Lower steric hindrance. |

| Chair (Axial N-substituent) | Less stable in unsubstituted piperidine, but can be favored in N-acylpiperidines due to pseudoallylic strain. wikipedia.orgnih.gov | Electronic effects and steric interactions. |

| Boat/Twist-Boat | Generally less stable, but can be populated in equilibrium, especially in hindered systems. ias.ac.in | Avoidance of severe steric clashes. |

Rotameric Analysis of the Amide Bond and its Derivatives

A critical aspect of the structure of this compound is the restricted rotation around the amide C-N bond. This restricted rotation gives rise to two distinct planar conformers, or rotamers, designated as E and Z. nih.gov The energy barrier for this rotation is significant enough that these rotamers can often be observed as distinct species by techniques like NMR spectroscopy, and in some cases, can even be separated chromatographically. nih.govbeilstein-journals.org

The equilibrium between the E and Z rotamers is sensitive to a variety of factors, including steric hindrance and non-covalent interactions. nih.gov For instance, in 5-acyl-6,7-dihydrothieno[3,2-c]pyridine derivatives, the E:Z equilibrium is influenced by non-covalent interactions between the amide oxygen and adjacent aromatic protons. nih.gov Density functional theory (DFT) modeling and NMR studies have been instrumental in understanding and even predicting the conformational ratios of these rotamers. acs.orgacs.org In some N-acyl-piperidine containing molecules, an almost equal distribution of rotamers has been identified. acs.org

The interconversion between these rotamers can be studied using dynamic NMR spectroscopy or dynamic high-performance liquid chromatography (DHPLC), allowing for the determination of the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the rotational barrier. beilstein-journals.org

Influence of Substituents on Overall Structural Configuration

Substituents on the Piperidine Ring: The size and nature of substituents on the piperidine ring can significantly alter its conformational preferences. researchgate.net For example, bulky substituents will generally favor an equatorial position to minimize steric interactions. However, as noted earlier, electronic effects from the N-acyl group can create a pseudoallylic strain that favors an axial orientation for a 2-substituent. nih.gov This has been observed in N-acylpiperidines where the axial orientation of a 2-substituent can be favored by up to -3.2 kcal/mol. nih.gov

Substituents on the Carboxamide Nitrogen: The n-butyl group attached to the amide nitrogen also influences the molecule's conformation. Its flexibility allows it to adopt various orientations to minimize steric clashes with the piperidine ring and the carbonyl oxygen. The nature of the N-alkyl side chain has been shown to affect the cis-trans (E/Z) equilibrium of the amide bond in peptoids, which are structurally related to N-substituted amides.

In essence, the final, most stable conformation of this compound is a delicate balance of steric and electronic effects arising from the interplay between the piperidine ring, the planar amide group, and the n-butyl substituent.

Spectroscopic Characterization and Structural Elucidation of N Butylpiperidine 1 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise assignment of protons (¹H) and carbons (¹³C) within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation and Assignment

Detailed experimental ¹H NMR data for n-Butylpiperidine-1-carboxamide is not publicly available in the searched resources. A typical ¹H NMR spectrum for this compound would be expected to show distinct signals corresponding to the protons of the butyl group and the piperidine (B6355638) ring. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration values of these signals would confirm the presence and connectivity of these structural fragments.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation and Assignment

Similar to the proton NMR data, specific experimental ¹³C NMR spectral data for this compound is not available in the public domain based on the conducted searches. A ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbonyl carbon, the carbons of the piperidine ring, and the carbons of the n-butyl group would be diagnostic for the confirmation of the compound's structure.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, which allows for the determination of its elemental formula. The theoretical monoisotopic mass of this compound (C₁₀H₂₀N₂O) is 184.157563 g/mol . epa.gov Experimental HRMS analysis would be expected to yield a mass value that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition and molecular weight of the synthesized compound.

Table 1: HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₂₀N₂O |

| Theoretical Monoisotopic Mass | 184.157563 g/mol epa.gov |

| Expected Experimental Mass | ~184.1576 g/mol |

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

While specific HPLC chromatograms and detailed methods for the purity analysis of this compound are not available in the searched literature, a general approach can be described. A reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid. The purity of the compound would be determined by integrating the peak area of the main component and any impurities detected by a UV detector at an appropriate wavelength. Commercial suppliers often report a purity of ≥95% for this compound, which would be verified by such an HPLC method.

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Purity Evaluation

Thin-Layer Chromatography (TLC) is a rapid, versatile, and cost-effective analytical technique extensively used in organic synthesis to monitor the progress of a reaction and to get a preliminary indication of the purity of the isolated product. khanacademy.orgyoutube.com The principle of TLC lies in the differential partitioning of components of a mixture between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat carrier) and a mobile phase (a solvent or solvent mixture). khanacademy.org

In the synthesis of this compound, which could, for example, be formed from the reaction of piperidine with butyl isocyanate or by the amidation of piperidine-1-carbonyl chloride with n-butylamine, TLC is an invaluable tool. To monitor the reaction, small aliquots of the reaction mixture are spotted on a TLC plate alongside the starting materials. nih.gov The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. nih.gov A reaction is generally considered complete when the limiting starting material is no longer visible on the TLC plate.

The choice of the mobile phase (eluent) is critical for achieving good separation. For piperidine derivatives, a variety of solvent systems can be employed, often consisting of a mixture of a relatively non-polar solvent and a more polar solvent. The polarity of the eluent is adjusted to achieve a retention factor (Rf) value for the product that is typically between 0.3 and 0.7 for optimal separation and visualization. The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

For a compound like this compound, which possesses a moderately polar carboxamide group and a non-polar n-butyl group, a suitable eluent system would likely be a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) or acetone. researchgate.net The presence of the tertiary amine in the piperidine ring and the amide functionality means that visualization of the spots on the TLC plate might require a chemical staining agent, as the compound may not be strongly UV-active. nih.gov Common visualization agents for amines and amides include iodine vapor or specific stains like Dragendorff's reagent. acs.org

A hypothetical TLC analysis for the synthesis of this compound is summarized in the table below.

Table 1: Hypothetical TLC Data for this compound

| Compound | Hypothetical Rf Value | Solvent System | Visualization Method |

|---|---|---|---|

| Piperidine (Starting Material) | 0.2 | Hexane:Ethyl Acetate (1:1) | Iodine Vapor |

| Butyl Isocyanate (Starting Material) | 0.8 | ||

| This compound (Product) | 0.5 |

Preliminary purity evaluation by TLC involves spotting the purified product and observing a single spot under various eluent conditions. The presence of multiple spots would indicate the presence of impurities.

Complementary Spectroscopic Techniques (e.g., Infrared Spectroscopy, UV-Vis)

While TLC is excellent for monitoring and preliminary purity checks, spectroscopic techniques are essential for the structural elucidation of the final product.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its structure. The most significant peaks would be:

C=O Stretch: A strong absorption band is expected in the region of 1630-1680 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the tertiary amide. nih.gov This is a key diagnostic peak.

C-N Stretch: The stretching vibration of the C-N bond in the amide and the piperidine ring would appear in the fingerprint region, typically between 1200 and 1400 cm⁻¹.

C-H Stretch: Aliphatic C-H stretching vibrations from the n-butyl group and the piperidine ring would be observed as strong absorptions just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. libretexts.org

The absence of a significant N-H stretching band (around 3300-3500 cm⁻¹) would confirm the tertiary nature of the amide.

Table 2: Predicted Infrared Spectroscopy Data for this compound

| Functional Group | Expected Absorption Range (cm-1) | Intensity |

|---|---|---|

| C=O (Amide) | 1630 - 1680 | Strong |

| C-H (Aliphatic) | 2850 - 2960 | Strong |

| C-N (Amide and Piperidine) | 1200 - 1400 | Medium to Strong |

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

For this compound, the primary chromophore is the amide carbonyl group. Simple amides typically exhibit a weak n → π* transition at around 210-220 nm. nih.gov Since there are no other significant chromophores or extensive conjugation in the molecule, a strong absorption in the longer wavelength UV or visible region is not expected. The UV-Vis spectrum would primarily be used to confirm the absence of conjugated impurities.

Table 3: Predicted UV-Visible Spectroscopy Data for this compound

| Electronic Transition | Expected λmax (nm) | Solvent |

|---|---|---|

| n → π* | ~210 - 220 | Ethanol or Hexane |

Theoretical and Computational Chemistry Studies on N Butylpiperidine 1 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in exploring the electronic environment of n-butylpiperidine-1-carboxamide. These methods solve approximations of the Schrödinger equation to determine the electron density of a chemical system, which in turn reveals insights into molecular properties and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, making it invaluable for elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, DFT can map out the most favorable pathway for a chemical reaction. For instance, in the synthesis of ureas, which are structurally related to carboxamides, DFT calculations have been used to support a reaction mechanism that proceeds through an isocyanate intermediate. nih.gov This type of analysis is directly applicable to understanding the formation of this compound.

DFT can provide critical molecular-level descriptors, such as molecular orbital energy levels and atomic charge distributions, which help identify reactive sites and analyze the stability of transition states. mdpi.com Studies on other piperidine (B6355638) and carboxamide derivatives have utilized DFT to screen for biological activity by correlating electronic properties, like the HOMO-LUMO energy gap, with observed efficacy. mdpi.com For this compound, DFT could be employed to model its synthesis, for example, via the reaction of piperidine with butyl isocyanate, identifying the key transition states and intermediates to clarify the reaction kinetics and thermodynamics.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The functional approximates the complex exchange and correlation energies of the electrons, while the basis set is a set of mathematical functions used to build the molecular orbitals.

Exchange-Correlation Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is one of the most widely used and well-validated functionals. For systems where non-covalent interactions are important, such as in the prediction of molecular conformations, dispersion-corrected functionals like B3LYP-D3 are often employed to account for van der Waals forces. Other functionals like wB97XD are also used for their ability to replicate empirical geometric outcomes accurately. nih.gov

Basis Sets: The basis set describes the orbitals of each atom. The Pople-style basis sets, like 6-311++G(d,p), are common for providing a good balance of accuracy and computational cost for organic molecules. nih.gov For systems involving heavier elements, effective core potentials like LACVP * are utilized. The selection of a basis set is a compromise between the desired accuracy and the computational resources available, as larger basis sets provide more flexibility in describing the electron distribution but require significantly more computational time.

The table below summarizes these key components in DFT calculations.

| Component | Description | Common Examples for Organic Molecules |

|---|---|---|

| Exchange-Correlation Functional | Approximates the exchange and correlation energy of electrons, which is the most complex part of the calculation. | B3LYP, B3LYP-D3, wB97XD, M06-2X |

| Basis Set | A set of mathematical functions (atomic orbitals) used to construct the molecular orbitals. | Pople sets (e.g., 6-31G(d), 6-311++G(d,p)), LACVP**, Correlation-consistent sets (e.g., cc-pVDZ) |

Following a geometry optimization using DFT, a vibrational frequency analysis is a standard and crucial step. This calculation serves two primary purposes. First, it confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface, which is indicated by the absence of imaginary frequencies. A transition state, by contrast, will have exactly one imaginary frequency.

Second, the analysis provides the vibrational frequencies of the molecule, which can be compared with experimental infrared (IR) and Raman spectra. More importantly, these frequencies are used to calculate the zero-point energy (ZPE). The ZPE is the residual vibrational energy that a molecule possesses even at a temperature of absolute zero, a consequence of the Heisenberg uncertainty principle. nih.gov Correcting the total electronic energy with the ZPE is essential for obtaining accurate reaction and activation energies. Anharmonic corrections are sometimes applied for even higher accuracy, though this significantly increases computational cost. researchgate.net While specific ZPE values for this compound are not published, this procedure is a standard part of any rigorous computational study on its energetics.

Molecular Modeling and Simulations for Conformational and Interaction Analysis

While quantum mechanics provides deep electronic insights, molecular modeling and simulations using molecular mechanics are often better suited for exploring the vast conformational landscape of flexible molecules like this compound and its interactions with its environment.

The flexibility of this compound arises from the piperidine ring, the rotatable bonds of the n-butyl group, and the C-N bond of the amide. The piperidine ring is expected to adopt a stable chair conformation to minimize steric and torsional strain. afasci.com The substituents on the nitrogen can exist in either an axial or equatorial position, with the bulkier n-butylcarboxamide group strongly favoring the equatorial position to avoid steric clashes.

Molecular Mechanics (MM) force fields (like MM3 or MMFF) are used to rapidly calculate the energy of different conformations. researchgate.net Computational methods for exploring the conformational space include:

Systematic Search: Rotates each flexible bond by a defined increment. This is thorough but computationally expensive for molecules with many rotatable bonds.

Stochastic Search (Monte Carlo): Randomly alters the coordinates of the molecule and accepts the new conformation based on its energy. This is effective for finding low-energy conformers.

After generating a set of possible conformations, they are subjected to energy minimization to find the nearest local energy minimum. This process allows for the identification of the most stable, low-energy conformations of this compound and the determination of their relative energy differences. Studies on sterically hindered piperidines have used these techniques to establish the preferred conformations and understand the energy barriers between them. nih.gov

Computational models are highly effective at predicting the non-covalent interactions that govern molecular structure and binding.

Intramolecular Interactions: In this compound, intramolecular hydrogen bonding is possible, for example, between the amide proton (N-H) and the nitrogen of the piperidine ring, although this would require a specific, likely higher-energy, conformation. More significant are the steric interactions (van der Waals repulsion) between the butyl group and the piperidine ring, which will dictate the preferred rotational conformers. Studies on crowded piperidines have shown that intramolecular hydrogen bonds can significantly influence the molecule's conformational preferences. nih.gov

Intermolecular Interactions: The key intermolecular interactions for this compound involve hydrogen bonding. The amide N-H group can act as a hydrogen bond donor, and the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. In a condensed phase or in a biological context, these groups can form strong hydrogen bonds with other molecules, including solvents or biological receptors. The n-butyl chain and the aliphatic parts of the piperidine ring contribute to hydrophobic (van der Waals) interactions.

These interactions can be visualized and quantified using tools like Molecular Electrostatic Potential (MESP) maps, which show the charge distribution on the molecule's surface and highlight regions prone to electrophilic or nucleophilic attack. nih.gov

The potential interactions are summarized in the table below.

| Interaction Type | Potential in this compound |

|---|---|

| Intramolecular Hydrogen Bond | Possible but likely conformationally restricted. |

| Intermolecular Hydrogen Bond | Strong potential: Amide N-H (donor) and Carbonyl C=O (acceptor). |

| Steric Repulsion | Influences the orientation of the n-butyl group relative to the piperidine ring. |

| Hydrophobic Interactions | Occur via the n-butyl chain and the piperidine ring's CH2 groups. |

Potential Energy Surface Mapping and Reaction Pathway Exploration

Theoretical and computational chemistry provides powerful tools to investigate the reactivity and stability of molecules like this compound. A key concept in this field is the Potential Energy Surface (PES), a mathematical or graphical representation of a system's energy as a function of its geometry. numberanalytics.comyoutube.com For a chemical reaction, the PES maps out all possible energetic states, including stable reactants and products, as well as high-energy transition states. numberanalytics.com

A computational exploration of this reaction would involve:

Mapping the Reactant and Product Valleys: The PES would feature energy minima corresponding to the separated reactants (piperidine and butyl isocyanate) and the final product (this compound).

Identifying the Transition State: The reaction would proceed through a transition state, which represents the highest energy point along the lowest energy reaction path. numberanalytics.com For the reaction between an isocyanate and an amine, this involves the formation of a new carbon-nitrogen bond. rsc.org

Calculating Activation Energy: The energy difference between the reactants and the transition state determines the activation energy of the reaction, a critical factor in reaction kinetics. mdpi.com Computational methods like Density Functional Theory (DFT) are commonly employed to calculate these energies. mdpi.com

Solvent Effects: The reaction is often carried out in a solvent, and computational models can incorporate the effects of the solvent on the reaction pathway, as the solvent can stabilize or destabilize reactants, products, and transition states differently. tue.nl

The generally accepted mechanism involves the nucleophilic attack of the secondary amine of piperidine on the electrophilic carbonyl carbon of the butyl isocyanate. rsc.org This leads to a zwitterionic intermediate which then undergoes a proton transfer to yield the final, stable this compound. Computational studies on similar amine-isocyanate reactions have been performed to elucidate the finer details of these mechanisms, including the role of catalysts. mdpi.comresearchgate.netresearchgate.net

Prediction of Physicochemical Descriptors and Their Structural Correlation

The physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure and the nature of its constituent atoms and bonds. Computational methods allow for the prediction of these properties, offering insights that are valuable in various fields of chemical research.

Topological Polar Surface Area (TPSA) Analysis

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule that arises from polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. It is a useful parameter for predicting the transport properties of molecules, such as cell permeability. For this compound, the TPSA is calculated to be 32.3 Ų. This value is derived from the contributions of the oxygen and nitrogen atoms of the carboxamide group. The relatively contained TPSA suggests a moderate degree of polarity for the molecule.

Lipophilicity (LogP) and Aqueous Solubility Predictions

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), and aqueous solubility are critical parameters in many applications. These properties can be estimated using computational models that rely on the molecular structure. While experimental values can vary, predictive models provide a valuable initial assessment.

Different computational methods exist for predicting LogP, often based on fragment contributions or whole-molecule properties. acs.org Similarly, aqueous solubility can be predicted from LogP and other descriptors. nih.govresearchgate.net For this compound, a range of predicted values can be found in various chemical databases, which utilize different QSAR (Quantitative Structure-Activity Relationship) models. The predicted values highlight the molecule's dual character, with the non-polar butyl group and piperidine ring contributing to lipophilicity, while the polar carboxamide group enhances water solubility.

| Descriptor | Predicted Value |

| LogP | 2.4 - 2.8 (Predicted) |

| Aqueous Solubility (LogS) | -3.0 to -3.5 (Predicted) |

Note: The predicted values are derived from computational models and may vary between different prediction software and algorithms. The LogS value indicates low to moderate aqueous solubility.

Hydrogen Bonding Characteristics and Their Influence on Structure

Hydrogen bonding plays a crucial role in determining the structure and properties of molecules containing amide groups. iucr.orgnih.gov In this compound, the carboxamide group is the primary site for hydrogen bonding.

Hydrogen Bond Acceptor: The carbonyl oxygen of the carboxamide group is a strong hydrogen bond acceptor. It can interact with hydrogen bond donors, such as water or other protic solvents.

Hydrogen Bond Donor: The amide nitrogen in this compound is tertiary (disubstituted with the butyl group and the piperidine ring), and therefore, it lacks a hydrogen atom directly attached to it. Consequently, this specific amide group cannot act as a hydrogen bond donor.

The absence of a hydrogen bond donor on the amide nitrogen means that this compound cannot form the head-to-tail hydrogen-bonded chains or dimers commonly observed in primary and secondary amides. iucr.orgnih.gov However, the piperidine ring contains C-H bonds that could potentially act as very weak hydrogen bond donors in certain crystalline structures, interacting with the carbonyl oxygen of neighboring molecules. iucr.orgresearchgate.net

The ability to act as a hydrogen bond acceptor significantly influences the molecule's interaction with its environment. In an aqueous solution, the carbonyl oxygen will form hydrogen bonds with water molecules, which contributes to its solubility. In the solid state, intermolecular interactions will be dominated by dipole-dipole forces and van der Waals interactions, with the potential for weak C-H···O hydrogen bonds influencing the crystal packing. researchgate.net

Chemical Reactivity and Derivatization Strategies of N Butylpiperidine 1 Carboxamide

Amide Bond Stability and Reactivity under Various Chemical Conditions

The amide bond is generally recognized for its kinetic stability, a feature attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group. This delocalization imparts a partial double bond character to the C-N bond, increasing its rotational barrier and resistance to hydrolysis. In n-Butylpiperidine-1-carboxamide, this tertiary amide linkage is robust under many conditions. However, its stability is not absolute and can be compromised under harsh acidic or basic conditions, leading to hydrolysis into piperidine (B6355638) and n-butylamine.

The rate of such cleavage is significantly influenced by the surrounding chemical environment. Enzymatic hydrolysis is also a potential pathway for degradation, particularly in biological systems. For instance, studies on structurally related Nα-aroyl-N-aryl-phenylalanine amides (AAPs) have shown that they can be rapidly degraded in microsomal suspensions, indicating that amide bonds can be metabolic weak points. nih.gov Shielding the amide bond with nearby substituents has been shown to improve microsomal stability. nih.gov While this compound lacks the complexity of AAPs, the principle remains that the amide bond is a potential site for metabolic action.

Stereoelectronic Effects Governing Reactivity and Selectivity

Stereoelectronic effects, which are stabilizing interactions arising from favorable orbital overlap, play a critical role in the reactivity of cyclic systems like this compound. baranlab.orgresearchgate.net The conformation of the piperidine ring and the orientation of substituents are governed by these effects. The lone pair of the piperidine nitrogen is involved in resonance with the amide carbonyl, which influences the planarity of the N-C=O system and the rotational barrier around the C-N bond. baranlab.org

The reactivity of the molecule is influenced by the alignment of orbitals. For example, reactions involving the piperidine ring, such as deprotonation at a carbon alpha to the nitrogen, would be influenced by the orientation of the C-H bond relative to the nitrogen's lone pair and other orbitals in the molecule. In reactions like the Grob fragmentation, a trans-1,2-diaxial relationship between a leaving group and a bond to be cleaved is often required for optimal reactivity, highlighting the importance of stereoelectronic control. scribd.com Similarly, the nucleophilicity of the amide oxygen and the electrophilicity of the carbonyl carbon are modulated by the stereoelectronic environment created by the piperidine ring and the n-butyl group.

Mechanistic Studies of Specific Chemical Transformations

While specific mechanistic studies on this compound are not extensively documented in the provided results, the reactivity of its core structures—tertiary amides and piperidines—is well-established.

Amide Bond Formation: The synthesis of this compound itself likely proceeds through standard amidation reactions. One common method would be the reaction of piperidine with n-butyl isocyanate, or alternatively, the coupling of piperidine with an activated carboxylic acid derivative of n-butylamine.

Reactions at the Carbonyl Group: The carbonyl carbon is electrophilic and can be attacked by strong nucleophiles. For example, reduction with powerful reducing agents like lithium aluminum hydride would cleave the C=O group to yield 1-butyl-1,1'-bipiperidine.

Piperidine Ring Reactions: The piperidine ring can undergo various transformations. Catalytic hydrogenation of related pyridine (B92270) structures is a common method to form the piperidine ring. mdpi.comnih.gov This suggests that under certain catalytic conditions, the piperidine ring of this compound could potentially be opened or otherwise modified, although this would require harsh conditions given its saturated nature.

N-Dealkylation: The n-butyl group on the piperidine nitrogen can potentially be cleaved under specific oxidative or other dealkylation conditions, which are common transformations in medicinal chemistry and drug metabolism studies.

Mechanistic investigations into related systems, such as the Staudinger ligation for amide bond formation, reveal the intricate, multi-step nature of such transformations, often involving reactive intermediates. ysu.am Similarly, studies on the formation of N-nitrosodimethylamine from dimethylamine (B145610) highlight complex reaction pathways involving intermediates like 1,1-dimethylhydrazine (B165182) (UDMH). nih.gov These examples underscore the complex mechanistic possibilities for reactions involving the amide and amine functionalities present in this compound.

Synthesis of Chemically Modified this compound Derivatives

The structural scaffold of this compound offers multiple sites for chemical modification to generate a library of derivatives with diverse properties.

The n-butyl group attached to the amide nitrogen can be replaced with a wide array of other alkyl or aryl groups to probe structure-activity relationships. A general synthetic approach involves the reaction of piperidine-1-carbonyl chloride with a primary or secondary amine of choice (R-NH2 or R1R2-NH). This allows for the introduction of:

Linear and Branched Alkyl Chains: Varying the chain length and branching can modulate lipophilicity and steric bulk.

Cyclic and Aromatic Groups: Introduction of rings can introduce conformational rigidity and potential for pi-stacking interactions.

Functionalized Moieties: The alkyl chain can be functionalized with groups like hydroxyls, ethers, or halogens to alter physicochemical properties such as solubility and hydrogen bonding capacity.

The piperidine ring itself is a prime target for derivatization. Starting with appropriately substituted piperidines, a variety of derivatives can be synthesized.

Substitution at C2, C3, or C4: Introducing substituents on the carbon framework of the piperidine ring can significantly impact the molecule's conformation and biological activity. For example, synthesizing derivatives from substituted piperidines like 4-hydroxypiperidine (B117109) allows for further functionalization. researchgate.net

Fluorination: Selective fluorination of the piperidine ring is a strategy used to modify the properties of piperidine-containing compounds. mdpi.com

N-Substitution: While the parent compound has a carboxamide on the piperidine nitrogen, it is synthetically conceivable to start with N-substituted piperidines (e.g., N-benzylpiperidine) and then build the carboxamide functionality, although this would lead to a different class of compounds. The synthesis of piperidines via hydrogenation of substituted pyridines is a powerful method for creating diverse scaffolds prior to the carboxamide formation. mdpi.comnih.gov

Altering the substituents on either the alkyl moiety or the piperidine ring has a profound impact on the molecule's chemical properties. A study on partially fluorinated N-alkyl-substituted piperidine-2-carboxamides (structurally related isomers) provides excellent insight into these effects. nih.gov

Basicity: The introduction of electron-withdrawing groups, such as fluorine atoms, on the N-alkyl side chain decreases the basicity of the piperidine nitrogen. This effect is additive and diminishes with increasing distance between the fluorine and the nitrogen. nih.gov

Lipophilicity: While fluorination is often expected to decrease lipophilicity, the effect is complex. The decrease in basicity caused by nearby fluorine substituents can lead to a higher proportion of the neutral, more lipophilic form of the molecule at neutral pH. Consequently, some fluorinated derivatives can be as lipophilic or even more so than their non-fluorinated counterparts. nih.gov

Metabolic Stability: Changes in lipophilicity and steric shielding can affect metabolic stability. In some cases, fluorinated derivatives were found to be more readily oxidized by human liver microsomes, with degradation rates correlating with increased lipophilicity. nih.gov In other systems, steric shielding near amide bonds has been shown to increase metabolic stability. nih.gov

The table below summarizes the expected impact of substituents on the properties of this compound derivatives, based on findings from related compounds. nih.gov

| Modification | Substituent Example | Effect on Basicity (pKa) | Effect on Lipophilicity (LogP) | Effect on Reactivity/Stability |

| Alkyl Moiety Fluorination | -CH₂-CF₃ | Decrease | Increase (at neutral pH) | May increase metabolic degradation nih.gov |

| Piperidine Ring Substitution | 4-Fluoro | Decrease | Variable | Alters ring conformation and reactivity |

| Alkyl Moiety Steric Bulk | tert-Butyl | Minor electronic effect | Increase | May sterically hinder amide hydrolysis nih.gov |

| Piperidine Ring Substitution | 4-Hydroxy | Minor electronic effect | Decrease | Provides site for further functionalization |

These examples demonstrate that a systematic variation of substituents provides a powerful tool to fine-tune the chemical and physicochemical properties of the this compound scaffold.

Future Directions and Emerging Research Avenues for N Butylpiperidine 1 Carboxamide

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of amides and their derivatives is a cornerstone of modern organic chemistry. Future research into n-Butylpiperidine-1-carboxamide would likely focus on developing more efficient and environmentally benign synthetic routes. Traditional methods for amide bond formation often rely on stoichiometric activating agents, which can generate significant chemical waste.

Emerging research is geared towards catalytic methods that minimize waste and energy consumption. For this compound, this could involve the direct coupling of piperidine (B6355638) with a butylamide precursor or the catalytic reaction of piperidine with a carboxylic acid derivative. Key areas of exploration would include:

Catalytic Amidation: Investigating the use of transition metal or boronic acid catalysts for the direct formation of the amide bond from piperidine and a suitable carboxylic acid or ester. This approach could offer higher atom economy and avoid the use of harsh coupling reagents.

Flow Chemistry: Employing continuous flow reactors for the synthesis of this compound could enable better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Bio-catalysis: The use of enzymes, such as lipases, as catalysts for amidation reactions is a growing area of green chemistry. Research could explore the potential of enzymatic synthesis to produce this compound under mild conditions with high selectivity.

Advanced Computational Approaches for Predictive Chemical Discovery

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. For a compound like this compound, computational studies could provide valuable insights before committing to extensive laboratory work.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) could be used to calculate the electronic structure, molecular geometry, and spectroscopic properties of this compound. This information can help in understanding its reactivity and potential interactions with other molecules.

Molecular Dynamics Simulations: These simulations can predict the conformational flexibility of the n-butyl group and the piperidine ring, as well as how the molecule might behave in different solvent environments. This is crucial for understanding its physical properties and potential applications in materials.

Predictive Modeling for Structure-Property Relationships: By computationally screening virtual libraries of related piperidine carboxamides, it may be possible to identify derivatives with optimized properties for specific applications. This data-driven approach can accelerate the discovery of new functional molecules.

Potential Contributions to Chemical Synthesis and Material Science Innovation

The unique combination of a rigid piperidine scaffold and a flexible n-butyl chain, linked by a polar carboxamide group, suggests that this compound could have interesting applications in both chemical synthesis and material science.

In chemical synthesis , the piperidine nitrogen and the amide group could serve as directing groups or ligands in catalytic processes. The n-butyl group can influence solubility and steric interactions, potentially enabling novel reactivity or selectivity in organic reactions.

In material science , the structure of this compound suggests it could be a building block for various functional materials:

Self-Assembling Systems: The presence of both hydrogen bond donors (amide N-H) and acceptors (amide C=O), along with the hydrophobic n-butyl chain, could lead to the formation of ordered supramolecular structures, such as gels or liquid crystals.

Polymer Chemistry: The molecule could potentially be incorporated into polymer backbones or as a pendant group to modify the properties of existing polymers, such as their thermal stability, solubility, or mechanical strength.

Surface Modification: The amphiphilic nature of the molecule might make it suitable for modifying the surface properties of materials, for instance, by forming self-assembled monolayers.

Future experimental work will be necessary to validate these theoretical and prospective applications, paving the way for new discoveries based on the this compound scaffold.

Q & A

Basic: What are the key considerations in designing a synthesis protocol for n-Butylpiperidine-1-carboxamide to ensure high yield and purity?

Methodological Answer:

- Reaction Optimization: Control temperature, solvent polarity, and reaction time to minimize side reactions. Polar aprotic solvents (e.g., DMF, DMSO) may enhance carboxamide formation, while lower temperatures reduce decomposition .

- Purification: Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures. Monitor purity via HPLC or TLC (Rf value comparison) .

- Analytical Validation: Confirm structural integrity using -NMR and -NMR to verify the absence of unreacted precursors or byproducts .

Advanced: How can researchers resolve contradictions in reported biological activity data of this compound across different studies?

Methodological Answer:

- Standardized Assays: Replicate experiments using identical cell lines (e.g., HEK293 for receptor binding) and assay conditions (pH, incubation time) to isolate variables .

- Dose-Response Analysis: Compare EC/IC values across studies, accounting for differences in compound solubility (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .

- Meta-Analysis: Apply statistical tools (e.g., Cohen’s d for effect size) to quantify variability and identify outliers. Cross-reference with structural analogs (e.g., N-benzyl-piperidine derivatives) to infer mechanism-driven discrepancies .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): -NMR identifies proton environments (e.g., piperidine ring protons at δ 2.5–3.5 ppm; carboxamide NH at δ 6.5–7.5 ppm). -NMR confirms carbonyl (C=O) at ~170 ppm .

- X-ray Crystallography: Resolve 3D conformation using SHELXL for refinement. Assign crystallographic parameters (e.g., space group, unit cell dimensions) to validate stereochemistry .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H] with ≤5 ppm mass accuracy to distinguish from isomers .

Advanced: What strategies are recommended for optimizing the reaction conditions of this compound synthesis when scaling up from milligram to gram quantities?

Methodological Answer:

- Solvent Selection: Transition to scalable solvents (e.g., toluene for reflux conditions) while maintaining reaction efficiency. Avoid low-boiling-point solvents (e.g., diethyl ether) for large batches .

- Catalyst Loading: Optimize stoichiometry of coupling agents (e.g., HATU or EDCI) to reduce waste. For example, reduce HATU from 1.5 eq to 1.1 eq to maintain yield while lowering costs .

- Continuous Flow Systems: Implement microreactors to enhance heat transfer and mixing, improving reproducibility at scale .

Basic: What are the common biological targets or pathways associated with this compound based on structural analogs?

Methodological Answer:

- Receptor Interactions: Piperidine carboxamides often target G-protein-coupled receptors (GPCRs) or ion channels (e.g., serotonin 5-HT or NMDA receptors) due to their lipophilic piperidine core .

- Enzyme Inhibition: Analogous compounds (e.g., N-phenethyl derivatives) inhibit kinases (e.g., PI3K) or proteases via hydrogen bonding with the carboxamide group .

- Pathway Analysis: Use KEGG or STRING databases to map interactions in signaling pathways (e.g., MAPK/ERK) based on structural similarity to annotated molecules .

Advanced: How should researchers approach the computational modeling of this compound to predict its pharmacokinetic properties?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate solvation in a lipid bilayer to predict blood-brain barrier permeability (logBB >0.3 indicates CNS penetration) .

- QSAR Modeling: Derive descriptors (e.g., LogP, polar surface area) to estimate bioavailability. Validate with in vitro Caco-2 permeability assays .

- Docking Studies: Use AutoDock Vina to model binding poses with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.